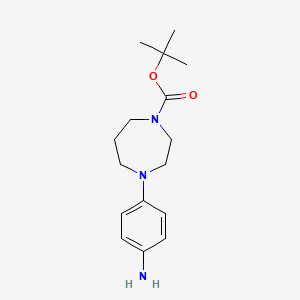![molecular formula C14H12N2O2S B6165196 3-amino-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide CAS No. 1772341-12-4](/img/no-structure.png)
3-amino-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with similar structures, such as 3-amino-N-[(furan-2-yl)methyl]benzene-1-sulfonamide , are organic compounds that often have biological activities. They are usually stored at room temperature and come in the form of a powder .
Synthesis Analysis
The synthesis of furan derivatives often involves reactions like the Paal-Knorr Furan Synthesis . This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .Molecular Structure Analysis
The molecular structure of these compounds can be determined using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied. For example, the elimination reaction of β-chlorovinyl ketones enables a one-pot synthesis of 2,5-disubstituted furans .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For example, the melting point of 3-amino-N-[(furan-2-yl)methyl]benzene-1-sulfonamide is 50-51°C .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide involves the reaction of 3-bromo-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide with ammonia gas in the presence of a palladium catalyst to form the desired product.", "Starting Materials": [ "3-bromo-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide", "Ammonia gas", "Palladium catalyst" ], "Reaction": [ "Step 1: 3-bromo-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide is dissolved in a suitable solvent, such as ethanol or methanol.", "Step 2: Ammonia gas is bubbled through the solution at room temperature.", "Step 3: A palladium catalyst, such as palladium on carbon, is added to the solution.", "Step 4: The reaction mixture is heated to reflux for several hours.", "Step 5: The reaction mixture is cooled and filtered to remove the catalyst.", "Step 6: The filtrate is concentrated under reduced pressure to obtain the crude product.", "Step 7: The crude product is purified by column chromatography to obtain the desired product, 3-amino-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide." ] } | |
CAS-Nummer |
1772341-12-4 |
Produktname |
3-amino-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide |
Molekularformel |
C14H12N2O2S |
Molekulargewicht |
272.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



